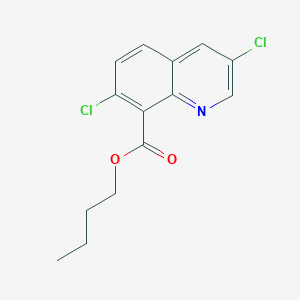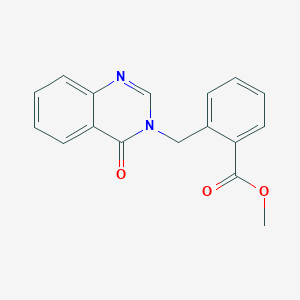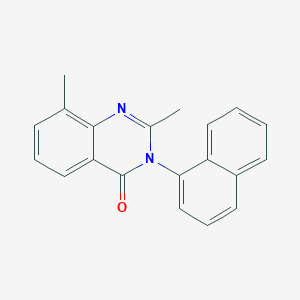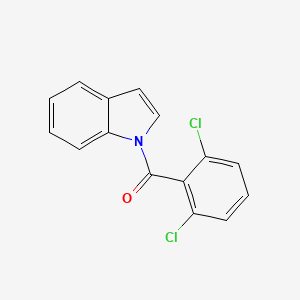
7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an amino group, a benzyl group, and a methylthio group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinazoline precursor.
Amination: Introduce the amino group at the 7th position using reagents like ammonia or amines under appropriate conditions.
Benzylation: Attach the benzyl group at the 3rd position using benzyl halides in the presence of a base.
Methylthio Substitution: Introduce the methylthio group at the 2nd position using methylthiolating agents.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the benzyl group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial Activity: Studied for their potential antibacterial and antifungal properties.
Medicine
Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.
Anti-inflammatory Agents: Studied for their potential to reduce inflammation.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group.
2-Methylthio-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group and no amino group.
Uniqueness
Combination of Functional Groups: The presence of amino, benzyl, and methylthio groups in one molecule may confer unique chemical and biological properties.
Potential Biological Activity: The specific combination of these groups may result in unique interactions with biological targets, making it a compound of interest for further research.
Propriétés
Numéro CAS |
916137-36-5 |
|---|---|
Formule moléculaire |
C16H15N3OS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
7-amino-3-benzyl-2-methylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-21-16-18-14-9-12(17)7-8-13(14)15(20)19(16)10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 |
Clé InChI |
NTZIATDHDIGMAC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C=CC(=C2)N)C(=O)N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)



![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)



